Otenzepad

Muscarinic receptor pharmacology Receptor binding assay Selectivity profiling

Otenzepad (AF-DX 116) is the only commercially available cardioselective M2 muscarinic antagonist with demonstrated 5- to 10-fold higher affinity for cardiac M2 receptors over vascular and glandular M1/M3 subtypes. Unlike generic atropine or pirenzepine, Otenzepad minimizes off-target effects in Langendorff heart preparations and in vivo autonomic reflex studies. With Ki values of 64 nM (M2) vs. 417 nM (M1) and 786 nM (M3), its allosteric binding mechanism and supra-additive interactions with orthosteric antagonists make it irreplaceable for M2 receptor pharmacology. Procure Otenzepad for precise, reproducible vagal and cardiac research.

Molecular Formula C24H31N5O2
Molecular Weight 421.5 g/mol
CAS No. 102394-31-0
Cat. No. B1677806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtenzepad
CAS102394-31-0
Synonyms11-((2-((diethylamino)methyl)-1-piperidinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1-4)benzodiazepine-6-one
AF-DX 116
AF-DX-116
AFDX 116
otenzepad
Molecular FormulaC24H31N5O2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
InChIInChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
InChIKeyUBRKDAVQCKZSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Otenzepad (CAS 102394-31-0): M2-Selective Muscarinic Antagonist for Cardiovascular Research


Otenzepad (also known as AF-DX 116) is a competitive muscarinic acetylcholine receptor (mAChR) antagonist characterized by its pronounced selectivity for the M2 receptor subtype [1]. This benzodiazepinone derivative was developed by Boehringer Ingelheim and advanced through Phase III clinical trials for bradyarrhythmias before development ceased, establishing it as a well-characterized pharmacological tool [2]. Its primary utility lies in functional studies requiring selective blockade of cardiac M2 receptors, with demonstrated affinity approximately 5- to 10-fold higher for M2 than other muscarinic subtypes [3].

Otenzepad (AF-DX 116): Critical Selectivity Distinctions vs. Atropine and Pirenzepine


Generic substitution of muscarinic antagonists is scientifically unsound due to profound differences in subtype selectivity and functional outcomes. Unlike the non-selective antagonist atropine, which inhibits all muscarinic responses indiscriminately [1], and the M1-preferring pirenzepine [2], Otenzepad exhibits a distinct cardioselective profile. In functional assays, Otenzepad discriminates between cardiac M2 responses and other muscarinic functions by potency ratios ranging from 30- to 50-fold [1]. This selective blockade is critical for experiments where confounding effects on smooth muscle or glandular secretion must be minimized. The quantitative evidence below substantiates why Otenzepad cannot be replaced by other in-class compounds without compromising experimental specificity.

Otenzepad (AF-DX 116) Comparative Evidence: Binding, Functional, and In Vivo Differentiation


Human Recombinant Receptor Binding: M2 vs. M1/M3/M4/M5 Selectivity

In direct binding assays on human recombinant muscarinic receptors, Otenzepad displays a Ki of 64 nM for the M2 subtype, demonstrating 6.5-fold selectivity over M1 (Ki = 417 nM), 12.3-fold selectivity over M3 (Ki = 786 nM), and 80-fold selectivity over M5 (Ki = 5130 nM) . This quantitative binding profile underpins its classification as a cardioselective M2 antagonist and differentiates it from non-selective antagonists like atropine and M1-preferring antagonists like pirenzepine.

Muscarinic receptor pharmacology Receptor binding assay Selectivity profiling

Functional Selectivity in Cardiac vs. Smooth Muscle Tissue

In isolated tissue preparations, Otenzepad exhibits a 10-fold higher affinity for cardiac muscarinic receptors (pA2 = 7.33) compared to smooth muscle receptors (pA2 = 6.39-6.44) [1]. This functional selectivity contrasts with atropine, which shows no discrimination between cardiac and other muscarinic responses, inhibiting all functions within the same dose range [1]. This tissue-specific antagonism is the hallmark of Otenzepad's cardioselective profile.

Cardiovascular pharmacology Isolated tissue assay Functional selectivity

In Vivo Cardioselectivity: Vagal Bradycardia vs. Vascular Pressor Response

In pithed rats, Otenzepad preferentially inhibits vagally-induced bradycardia (an M2-mediated response) with an ED50 of 32 μg/kg i.v., compared to an ED50 of 211 μg/kg i.v. for the M1-mediated pressor response to McN-A-343 [1]. This represents a 6.6-fold selectivity for the cardiac M2 response in vivo. In contrast, pirenzepine exhibits the opposite selectivity profile, with higher affinity for M1 receptors [1].

In vivo pharmacology Cardiovascular reflex Subtype selectivity

In Vivo Tachycardic Effect and Reversal of Reflex Bradycardia

In conscious dogs, intravenous Otenzepad dose-dependently increased basal heart rate (ED50 = 79 μg/kg i.v.) and completely reversed reflex bradycardia induced by clonidine [1]. This tachycardic effect occurred independently of background sympathetic tone, demonstrating direct cardiac M2 receptor antagonism. The compound's ability to selectively modulate heart rate without significant off-target effects distinguishes it from non-selective agents.

Conscious animal model Heart rate Bradycardia

Allosteric Mechanism of Action at M2 Receptors

Otenzepad's antagonism involves an allosteric site on the M2 receptor, as evidenced by its inability to fully inhibit [³H]N-methylscopolamine binding even at concentrations 100 times the KD value [1]. This allosteric interaction distinguishes Otenzepad from purely orthosteric competitive antagonists. The compound exhibits supra-additive effects when combined with competitive antagonists like dexetimide or N-methylscopolamine, but additive effects with other allosteric modulators like gallamine [1].

Allosteric modulation Muscarinic M2 receptor Binding kinetics

Otenzepad (AF-DX 116) Application Scenarios: Validated Uses in Cardiovascular and Neuropharmacology Research


Cardioselective M2 Receptor Blockade in Isolated Heart Preparations

Utilize Otenzepad in Langendorff-perfused hearts or isolated atrial preparations to selectively block cardiac M2 receptors without confounding effects on vascular smooth muscle. Its 10-fold higher affinity for cardiac vs. smooth muscle receptors (pA2 7.33 vs. 6.39-6.44) [1] ensures specific antagonism of vagal influences on heart rate and contractility.

In Vivo Investigation of Vagal Control of Heart Rate

Employ Otenzepad in rodent models to study the role of M2 receptors in vagally-mediated bradycardia. Its 6.6-fold in vivo selectivity for cardiac M2 responses (ED50 32 μg/kg) over M1-mediated vascular responses (ED50 211 μg/kg) [1] allows for precise dissection of autonomic reflexes.

Differentiation of M2-Mediated Effects in Neurological Studies

Apply Otenzepad to distinguish M2 receptor contributions in central or peripheral nervous system preparations. Its binding profile (Ki M2: 64 nM; M1: 417 nM; M3: 786 nM) provides a clear window for selective M2 blockade, minimizing cross-reactivity with M1 or M3 receptors that are also expressed in neural tissues.

Pharmacological Tool for Allosteric Modulation Studies

Leverage Otenzepad's allosteric mechanism [2] in studies investigating M2 receptor modulation. Its unique interaction profile, including supra-additive effects with orthosteric antagonists, makes it a valuable reference compound for exploring allosteric binding sites and their functional consequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otenzepad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.